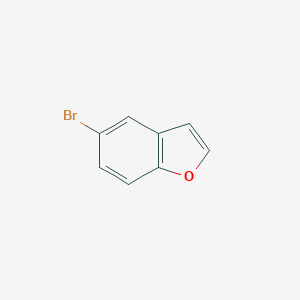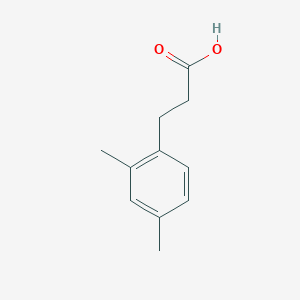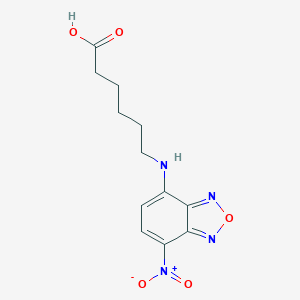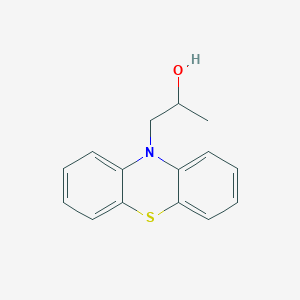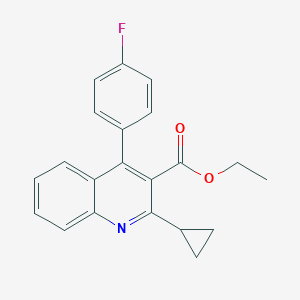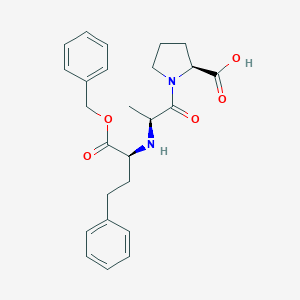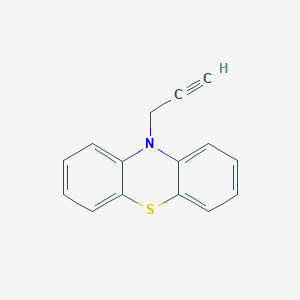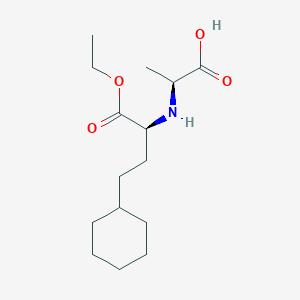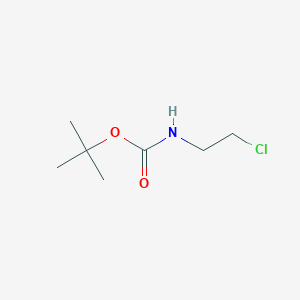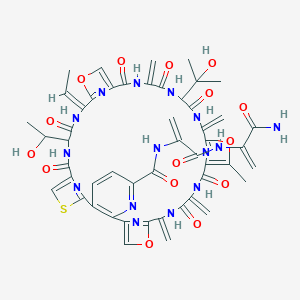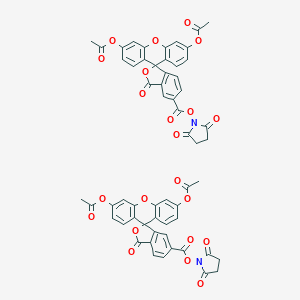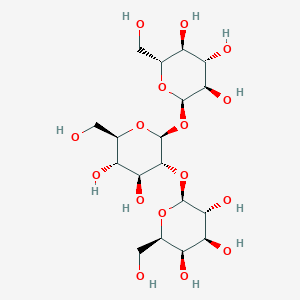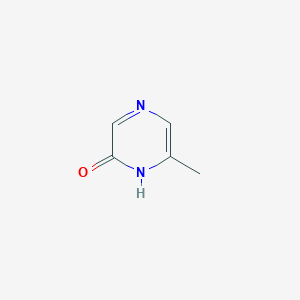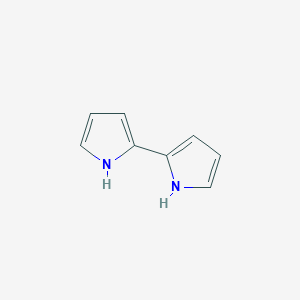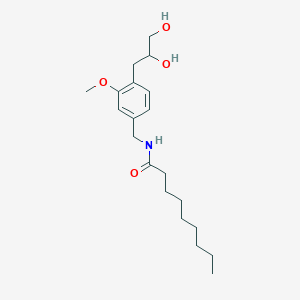
Glyceryl nonivamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl nonivamide is a synthetic compound that belongs to the capsaicinoid family. It is derived from nonivamide, which is a naturally occurring compound found in plants such as chili peppers. Glyceryl nonivamide is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the perception of pain and heat. In recent years, glyceryl nonivamide has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Glyceryl nonivamide exerts its effects through the activation of the Glyceryl nonivamide receptor. Upon activation, the Glyceryl nonivamide receptor leads to the influx of calcium ions into the cell, which triggers a cascade of signaling events that ultimately result in the perception of pain and heat.
Biochemische Und Physiologische Effekte
Glyceryl nonivamide has been shown to produce a range of biochemical and physiological effects. It has been demonstrated to induce the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals. In addition, it has been shown to increase blood flow and stimulate the release of cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using glyceryl nonivamide in lab experiments is its potency and selectivity for the Glyceryl nonivamide receptor. This allows for precise targeting of the receptor and the investigation of its role in various physiological processes. However, one limitation of using glyceryl nonivamide is its potential toxicity. It has been shown to induce cellular damage at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of glyceryl nonivamide. One area of interest is its potential use in the treatment of chronic pain. It has been shown to produce long-lasting analgesic effects, which could make it a promising candidate for the development of new pain medications. Another area of interest is its potential use in the treatment of inflammatory disorders. It has been shown to have anti-inflammatory properties, which could make it a potential therapy for conditions such as arthritis. Additionally, further research is needed to elucidate the mechanisms of action of glyceryl nonivamide and its potential applications in other fields such as agriculture and food science.
In conclusion, glyceryl nonivamide is a synthetic compound with potential applications in various fields. Its potency and selectivity for the Glyceryl nonivamide receptor make it a valuable tool for investigating the role of the receptor in various physiological processes. However, further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
Glyceryl nonivamide can be synthesized by reacting nonivamide with glycidol in the presence of a catalyst. The reaction results in the formation of glyceryl nonivamide, which is a viscous liquid with a faint odor.
Wissenschaftliche Forschungsanwendungen
Glyceryl nonivamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential analgesic for the treatment of pain. In addition, it has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory disorders such as arthritis.
Eigenschaften
CAS-Nummer |
147465-43-8 |
|---|---|
Produktname |
Glyceryl nonivamide |
Molekularformel |
C20H33NO4 |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
N-[[4-(2,3-dihydroxypropyl)-3-methoxyphenyl]methyl]nonanamide |
InChI |
InChI=1S/C20H33NO4/c1-3-4-5-6-7-8-9-20(24)21-14-16-10-11-17(13-18(23)15-22)19(12-16)25-2/h10-12,18,22-23H,3-9,13-15H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
ZPRQZUALRQVYOJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)CC(CO)O)OC |
Kanonische SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)CC(CO)O)OC |
Synonyme |
glyceryl nonivamide N-(4-O-glycerol-3-methoxybenzyl)nonivamide nonanoyl vanillylamide-4-O-glycerol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



